1-(1,2,3,4,5-Pentahydroxypent-1-yl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylate 1-(1,2,3,4,5-Pentahydroxypent-1-yl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylate Tetrahydropentoxyline belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole. Tetrahydropentoxyline is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, tetrahydropentoxyline is primarily located in the cytoplasm. Outside of the human body, tetrahydropentoxyline can be found in fruits. This makes tetrahydropentoxyline a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 154204-09-8
VCID: VC0126966
InChI: InChI=1S/C17H22N2O7/c20-6-11(21)14(22)16(24)15(23)13-12-8(5-10(19-13)17(25)26)7-3-1-2-4-9(7)18-12/h1-4,10-11,13-16,18-24H,5-6H2,(H,25,26)/t10?,11-,13?,14+,15+,16+/m1/s1
SMILES: C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O
Molecular Formula: C17H22N2O7
Molecular Weight: 366.4 g/mol

1-(1,2,3,4,5-Pentahydroxypent-1-yl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylate

CAS No.: 154204-09-8

Main Products

VCID: VC0126966

Molecular Formula: C17H22N2O7

Molecular Weight: 366.4 g/mol

1-(1,2,3,4,5-Pentahydroxypent-1-yl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylate - 154204-09-8

CAS No. 154204-09-8
Product Name 1-(1,2,3,4,5-Pentahydroxypent-1-yl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylate
Molecular Formula C17H22N2O7
Molecular Weight 366.4 g/mol
IUPAC Name 1-[(1S,2R,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Standard InChI InChI=1S/C17H22N2O7/c20-6-11(21)14(22)16(24)15(23)13-12-8(5-10(19-13)17(25)26)7-3-1-2-4-9(7)18-12/h1-4,10-11,13-16,18-24H,5-6H2,(H,25,26)/t10?,11-,13?,14+,15+,16+/m1/s1
Standard InChIKey LCHFAYIGHOVWSA-LEDUIRAGSA-N
Isomeric SMILES C1C(NC(C2=C1C3=CC=CC=C3N2)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)C(=O)O
SMILES C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O
Canonical SMILES C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O
Physical Description Solid
Description Tetrahydropentoxyline belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole. Tetrahydropentoxyline is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, tetrahydropentoxyline is primarily located in the cytoplasm. Outside of the human body, tetrahydropentoxyline can be found in fruits. This makes tetrahydropentoxyline a potential biomarker for the consumption of this food product.
Synonyms 1-(1',2',3',4',5'-pentahydroxypentyl)-1,2,3,-tetrahydro-2-carboline-3-carboxylic acid
tetrahydropentoxyline
PubChem Compound 192669
Last Modified Nov 11 2021
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